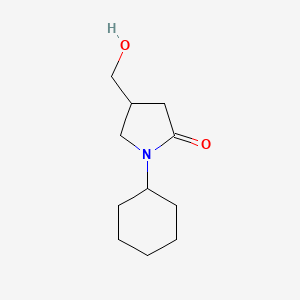

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one

Description

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a cyclohexyl substituent at the 1-position and a hydroxymethyl group at the 4-position of the lactam ring. This compound is classified as a pharmaceutical intermediate or fine chemical, as evidenced by its inclusion in CymitQuimica’s catalog (discontinued status) . Its molecular formula is inferred to be C₁₂H₁₉NO₂, with a molecular weight of approximately 225.29 g/mol, based on structurally related compounds (e.g., cyclohexyl-containing analogs in and ). The cyclohexyl group contributes to lipophilicity, while the hydroxymethyl group enhances polarity, making it a versatile scaffold for further functionalization in drug discovery.

Properties

IUPAC Name |

1-cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c13-8-9-6-11(14)12(7-9)10-4-2-1-3-5-10/h9-10,13H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBIODKHASIBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886615-26-5 | |

| Record name | 1-cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one typically involves the reaction of cyclohexylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₅NO₂

- SMILES : C1CCC(CC1)N2CC(CC2=O)CO

- InChIKey : QQBIODKHASIBEM-UHFFFAOYSA-N

The compound's structure allows for various chemical reactions, making it a valuable building block in synthetic organic chemistry.

Medicinal Chemistry

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one has been investigated for its potential as a pharmacological agent. Its derivatives are being studied for:

- Antidiabetic Activity : Compounds similar to this pyrrolidinone have shown promise in inhibiting 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucose metabolism. This inhibition can potentially lower blood glucose levels and improve insulin sensitivity in type 2 diabetic patients .

- Neuroprotective Effects : Research indicates that pyrrolidine derivatives may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly:

- Enzyme Targeting : Its ability to interact with specific enzymes makes it suitable for developing inhibitors that can modulate enzyme activity in various biological pathways. This includes potential applications in cancer therapy and metabolic disorders .

Polymer Chemistry

In polymer chemistry, this compound serves as a monomer or additive due to its functional groups that can participate in polymerization reactions. This application is particularly relevant in:

- Synthesis of Biodegradable Polymers : The compound can be incorporated into polymer chains to enhance properties like biodegradability and mechanical strength.

Case Study 1: Antidiabetic Properties

A study explored the effects of pyrrolidine derivatives on glucose metabolism. The results indicated that compounds similar to this compound effectively inhibited 11β-HSD1 activity, leading to reduced hepatic gluconeogenesis and improved insulin sensitivity in diabetic animal models .

Case Study 2: Neuroprotective Effects

Research conducted on various pyrrolidine derivatives revealed neuroprotective effects against oxidative stress-induced neuronal damage. The study highlighted the potential of these compounds in developing therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The cyclohexyl group in the target compound increases logP compared to phenyl or ethylphenyl analogs, suggesting improved membrane permeability .

- Steric Effects : Bulkier substituents (e.g., cyclohexyl vs. phenylethyl) may hinder binding to enzymatic targets, as seen in pyrrolidin-2-one-based antioxidants ().

Commercial and Industrial Status

- In contrast, enantiopure hydroxymethyl-pyrrolidin-2-ones (e.g., (R)- or (S)-5-hydroxymethyl-2-pyrrolidinone) are commercially available, highlighting the importance of stereochemistry in industrial applications .

Biological Activity

1-Cyclohexyl-4-(hydroxymethyl)pyrrolidin-2-one is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₅NO₂. Its unique structure features a pyrrolidinone ring with a cyclohexyl group at the nitrogen position and a hydroxymethyl group at the C-4 position. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : Similar compounds have shown affinity for various receptors, including G protein-coupled receptors (GPCRs) and kinases, which play crucial roles in signal transduction pathways.

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Biological Activities

Research indicates that derivatives of pyrrolidine, including this compound, exhibit diverse biological activities:

- Antimicrobial Activity : Studies have demonstrated that pyrrolidine derivatives possess antimicrobial properties, potentially making them candidates for antibiotic development .

- Neuroprotective Effects : Some derivatives have shown promise in protecting neural cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases .

- Anti-inflammatory Properties : Compounds similar to this compound have been investigated for their ability to modulate inflammatory responses, indicating potential therapeutic uses in conditions like arthritis.

Neuroprotection in Experimental Models

A study investigating the neuroprotective effects of pyrrolidine derivatives found that certain compounds could significantly reduce neuronal cell death induced by oxidative stress. Specifically, treatment with these compounds led to decreased levels of apoptotic markers such as Bax and increased levels of anti-apoptotic proteins like Bcl-2 in vitro .

Antimicrobial Efficacy

Another study explored the antimicrobial activity of various pyrrolidine derivatives against common pathogens. The results indicated that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | Benzyl group instead of cyclohexyl | Different receptor interactions |

| 4-Hydroxymethylpyrrolidin-2-one | Lacks cyclohexyl group | Simpler structure; may exhibit different biological activity |

| 1-Cyclopropyl-4-(hydroxymethyl)pyrrolidin-2-one | Cyclopropyl instead of cyclohexyl | Smaller ring size may influence reactivity |

This table highlights the uniqueness of this compound due to its specific cyclohexyl substitution and associated biological properties.

Q & A

Q. What are the critical hazard classifications for this compound under EU-GHS/CLP?

- Data : Analogous compounds (e.g., (S)-5-(trityloxymethyl)-2-pyrrolidinone) are classified as Acute Toxicity Category 4 (oral/dermal/inhalation). Required PPE includes nitrile gloves, lab coats, and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.